molecular formula C6H8O5 B7810468 (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid CAS No. 63734-73-6

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Cat. No.: B7810468
CAS No.: 63734-73-6
M. Wt: 160.12 g/mol
InChI Key: MWMZDXCRDIBPCO-QWWZWVQMSA-N
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Description

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is a chiral oxirane derivative with significant applications in organic synthesis and pharmaceuticals. This compound features an oxirane ring (epoxide) substituted with an ethoxycarbonyl group and a carboxylic acid group, making it a versatile building block in chemical synthesis.

Synthetic Routes and Reaction Conditions:

  • Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (MCPBA) .

  • Ring-Closing Metathesis: Another approach is the ring-closing metathesis of dienes, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.

Industrial Production Methods:

  • Large-Scale Epoxidation: Industrial-scale production often employs hydrogen peroxide or peracetic acid for epoxidation, ensuring high yields and cost-effectiveness.

  • Catalytic Methods: Catalysts like titanium silicalite (TS-1) are used to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: undergoes various types of reactions:

  • Oxidation: The oxirane ring can be oxidized to form diols using reagents like OsO4 or NaIO4 .

  • Reduction: Reduction of the carboxylic acid group can be achieved using LiAlH4 or BH3 .

  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, often using amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: OsO4, NaIO4, H2O2

  • Reduction: LiAlH4, BH3, THF

  • Substitution: NH3, EtOH, H2O

Major Products Formed:

  • Diols: From oxidation reactions

  • Alcohols: From reduction of the carboxylic acid group

  • Substituted Oxiranes: From nucleophilic substitution

Scientific Research Applications

This compound is widely used in scientific research across various fields:

  • Chemistry: It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Its derivatives are explored for potential therapeutic applications, such as anti-inflammatory and anticancer agents.

  • Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: The enantiomer with opposite stereochemistry.

  • 3-(ethoxycarbonyl)oxirane-2-carboxylic acid (racemic mixture): A mixture of both enantiomers.

  • 3-(methoxycarbonyl)oxirane-2-carboxylic acid: A similar compound with a methoxycarbonyl group instead of ethoxycarbonyl.

These compounds differ in their biological activity and physical properties due to variations in their stereochemistry and substituents.

Properties

IUPAC Name

(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZDXCRDIBPCO-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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